
4-Hydroxy-3-nitropyridine
概要
説明
4-Hydroxy-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. Pyridine is a heterocyclic aromatic compound with a structure similar to benzene, except for the inclusion of a nitrogen atom in the ring. The hydroxy group (-OH) in 4-hydroxy-3-nitropyridine adds additional chemical properties, such as increased polarity and the potential for hydrogen bonding.
Synthesis Analysis
The synthesis of nitropyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4'-nitro-2,2':6',2''-terpyridines, which are structurally related to 4-hydroxy-3-nitropyridine, has been reported using bromo-bipyridines as starting materials . These compounds have been used to prepare homo- and heteroleptic ruthenium(II) and iron(II) complexes, indicating the versatility of nitropyridines in coordination chemistry.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT). For example, the structure of 4'-amino-2,2':6',2''-terpyridine, a compound related to 4-hydroxy-3-nitropyridine, has been determined by X-ray analysis, revealing unusual internal angles between the rings due to hydrogen bonding . Similarly, vibrational spectroscopic studies and quantum chemical calculations have been performed on various nitropyridine derivatives to understand their conformational stability and molecular properties .
Chemical Reactions Analysis
Nitropyridines undergo a variety of chemical reactions, including photochemical reduction and electrophilic substitution. The photochemical reduction of 4-nitropyridine in hydrochloric acid-isopropyl alcohol solutions has been shown to yield 4-hydroxylaminopyridine quantitatively . Additionally, the nitration of hydroxypyridine derivatives has been explored, demonstrating the influence of substituents on the orientation of nitro group addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines are influenced by their functional groups. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been used to study the bond strength and molecular stability of these compounds . The presence of nitro and hydroxy groups affects the electron density distribution, as evidenced by natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) mapping . These analyses provide insights into the reactivity and interaction potential of nitropyridines.
科学的研究の応用
Conformational Stability and Vibrational Spectral Studies
4-Hydroxy-3-nitropyridine has been a subject of interest in the study of molecular stability and vibrational spectral analyses. For instance, Balachandran, Lakshmi, and Janaki (2012) explored the conformational stability and vibrational analyses of related nitropyridine compounds using Density Functional Theory (DFT). They investigated molecular stability and bond strength through Natural Bond Orbital (NBO) analysis and HOMO-LUMO energies, providing insights into charge transfer and chemical reactivity of the molecules (Balachandran, Lakshmi, & Janaki, 2012).
Electochemical Reduction Analysis
Research by Lacasse, Meunier‐Prest, Laviron, and Vallat (1993) on the electrochemical reduction of 4-nitropyridine in aqueous medium offers valuable information on the reduction mechanism of nitro compounds. Their study, involving polarography and cyclic voltammetry, contributes to understanding the reduction process of nitropyridine and its derivatives (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Selective Vicarious Nucleophilic Amination
Bakke, Svensen, and Trevisan (2001) explored the selective vicarious nucleophilic amination of 3-nitropyridine compounds. This study offers a method for the preparation of substituted amino-nitropyridines, demonstrating the chemical versatility of nitropyridine derivatives in synthetic chemistry (Bakke, Svensen, & Trevisan, 2001).
Spectroscopic Analysis and Molecular Structure
Karnan, Balachandran, and Murugan (2012) conducted vibrational spectroscopic studies on related nitropyridine compounds to determine their molecular structure and stability. This research contributes to the understanding of molecular properties, including bond strength and electron density distribution (Karnan, Balachandran, & Murugan, 2012).
Photochemical Reduction Studies
Hashimoto, Kano, and Ueda (1971) investigated the photochemical reduction of 4-nitropyridine, shedding light on the photoreduction processes and intermediate states of such compounds. This study provides valuable insights into the photochemical behavior of nitropyridines (Hashimoto, Kano, & Ueda, 1971).
Safety And Hazards
将来の方向性
4-Hydroxy-3-nitropyridine is a key intermediate in medicinal products . Its synthesis can be safely scaled up using continuous flow methodology, which minimizes the accumulation of the highly energetic and potentially explosive nitration product . This approach allows for the production of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system .
特性
IUPAC Name |
3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOLBZMQDGRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935319 | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitropyridine | |
CAS RN |
5435-54-1, 15590-90-6 | |
| Record name | 3-Nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15590-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5435-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



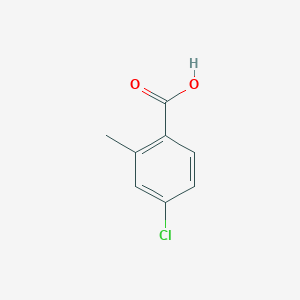
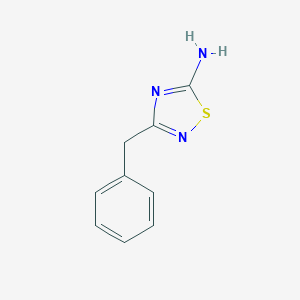
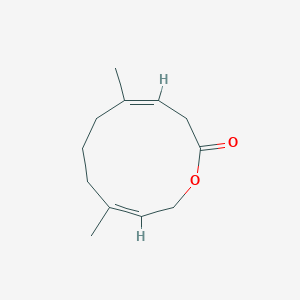
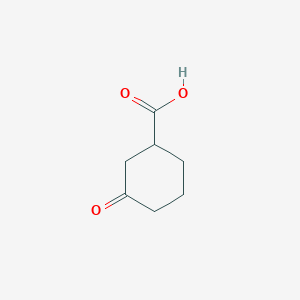
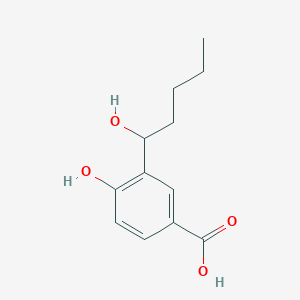
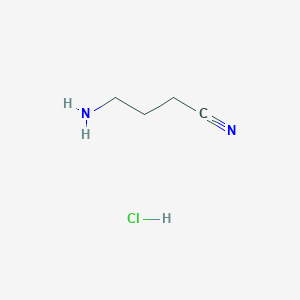

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
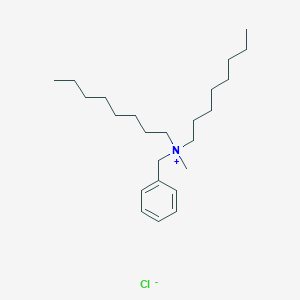
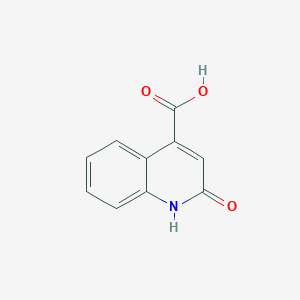
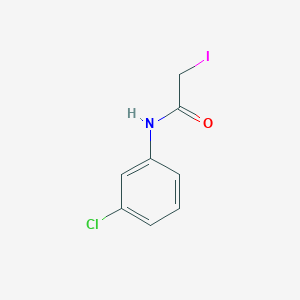
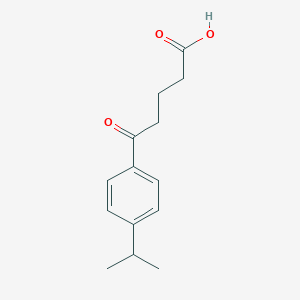
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)